![molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7](/img/structure/B1356685.png)

2-Azabicyclo[3.1.0]hexane

Vue d'ensemble

Description

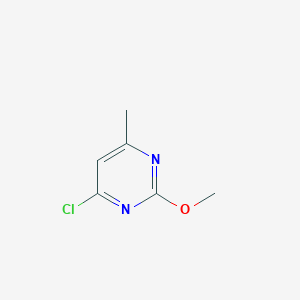

2-Azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H9N . It is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .

Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.0±0.1 g/cm3 and a molar refractivity of 24.5±0.3 cm3 .Chemical Reactions Analysis

The synthesis of this compound involves several steps, including amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid .Physical And Chemical Properties Analysis

This compound has a boiling point of 122.5±8.0 °C at 760 mmHg, a vapour pressure of 13.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 36.0±3.0 kJ/mol . It also has a flash point of 15.8±16.5 °C and an index of refraction of 1.498 .Applications De Recherche Scientifique

Activité Biologique Isostère

En tant qu'isostère bicyclique conformationnellement contraint pour le motif pipéridine, ce composé présente des activités biologiques diverses et possède un grand potentiel dans l'industrie pharmaceutique. Il sert de structure de base pour le développement d'antagonistes puissants du récepteur μ des opiacés, d'inhibiteurs de la cétohexokinase, d'antagonistes des récepteurs muscariniques et d'inhibiteurs des canaux calciques de type T .

Études de Microscopie Confocale

Dans des études d'évaluation biologique utilisant la microscopie confocale, il a été constaté que des dérivés de 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5] provoquaient la disparition des filaments d'actine et la distribution diffuse de l'actine granulaire dans le cytoplasme des cellules après traitement .

Recherche Pharmaceutique

Des produits contenant des structures d'Azabicyclo[3.1.0]hexane sont disponibles pour la recherche scientifique, indiquant leur utilisation dans diverses applications pharmaceutiques .

Mécanisme D'action

Target of Action

2-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in a variety of biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Mode of Action

For example, it has been shown to inhibit the reuptake of serotonin, noradrenaline, and dopamine, which can affect mood and other neurological functions .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given its wide range of biological targets. For instance, in the case of serotonin, noradrenaline, and dopamine reuptake inhibition, the compound can affect the synaptic transmission in the central nervous system .

Pharmacokinetics

The pharmacokinetics of 2-Azabicyclo[31The synthesis of chf2-substituted 3-azabicyclo[310]hexanes has been developed, which could potentially influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biological target. For example, by inhibiting the reuptake of serotonin, noradrenaline, and dopamine, the compound can increase the concentration of these neurotransmitters in the synaptic cleft, potentially leading to enhanced neurotransmission .

Safety and Hazards

Orientations Futures

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

Propriétés

IUPAC Name |

2-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSDGZWSPMAECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590960 | |

| Record name | 2-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27202-71-7 | |

| Record name | 2-Azabicyclo[3.1.0]hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27202-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)

![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)